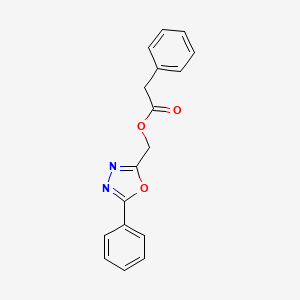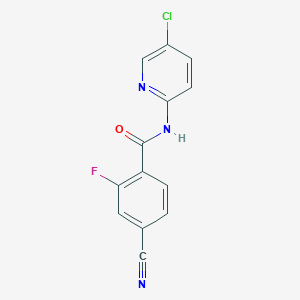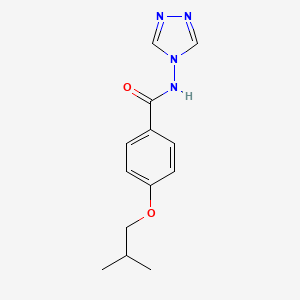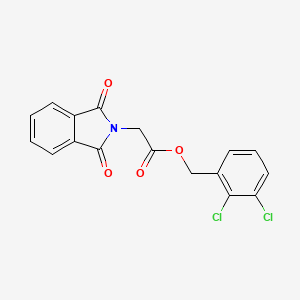
N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
Vue d'ensemble
Description
N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as DCFI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide works by undergoing oxidation in the presence of ROS, resulting in the formation of a highly fluorescent compound. The fluorescence intensity of this compound is directly proportional to the concentration of ROS, making it an ideal probe for the detection of ROS in biological systems.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS, this compound has also been found to have anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has several advantages for use in lab experiments. It is highly sensitive to ROS and can be used to detect ROS in a range of biological systems. It is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of this compound in lab experiments. One of the primary limitations is that it can be affected by other reactive species, such as reactive nitrogen species. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of research is the development of new fluorescent probes based on the structure of this compound. Researchers are also exploring the use of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, there is ongoing research to optimize the synthesis method of this compound to improve yield and purity. Finally, researchers are exploring the use of this compound in combination with other probes and imaging techniques to gain a better understanding of the role of ROS in biological systems.
Conclusion:
In conclusion, this compound is a highly versatile compound that has a range of scientific research applications. Its sensitivity to ROS makes it an ideal probe for the detection of ROS in biological systems, and it has also been found to have anti-inflammatory and anti-cancer properties. While there are some limitations to the use of this compound in lab experiments, ongoing research is exploring new applications and improving the synthesis method of this compound.
Applications De Recherche Scientifique
DCF has been found to have a range of applications in scientific research. One of the primary uses of N-(2,6-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a key role in a range of physiological processes, including inflammation, aging, and cancer. This compound has been found to be highly sensitive to ROS and can be used to detect ROS in vitro and in vivo.
Propriétés
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-5-3-6-14(19)17(13)20-16(23)9-21-8-11(10-22)12-4-1-2-7-15(12)21/h1-8,10H,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZCXNLVZJATAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=C(C=CC=C3Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4404320.png)

![2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4404343.png)



![4-{[(2-methoxybenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404356.png)
![5-[(4-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4404384.png)
![2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4404389.png)

![1-{3-methoxy-4-[4-(1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4404412.png)
![2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide](/img/structure/B4404419.png)
![4-[3-(4-propoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4404423.png)
![4-[(ethylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4404436.png)